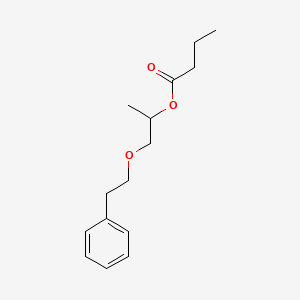
1-(2-Phenylethoxy)propan-2-yl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylethoxy)propan-2-yl butanoate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a phenylethoxy group attached to a propan-2-yl butanoate backbone
Preparation Methods
The synthesis of 1-(2-Phenylethoxy)propan-2-yl butanoate typically involves the reaction of 2-phenylethanol with propan-2-yl butanoate under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the esterification process. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(2-Phenylethoxy)propan-2-yl butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions vary based on the specific conditions and reagents employed.
Scientific Research Applications
1-(2-Phenylethoxy)propan-2-yl butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Phenylethoxy)propan-2-yl butanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethoxy group can participate in various binding interactions, while the ester group can undergo hydrolysis or other transformations, influencing the compound’s activity and function.
Comparison with Similar Compounds
1-(2-Phenylethoxy)propan-2-yl butanoate can be compared with other esters and phenyl-containing compounds:
Ethyl acetate: A simpler ester with different reactivity and applications.
Phenylacetone: Shares the phenyl group but has a different functional group, leading to distinct chemical behavior.
Methyl butyrate: Another ester with a different alkyl group, affecting its properties and uses.
Properties
CAS No. |
185499-98-3 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
1-(2-phenylethoxy)propan-2-yl butanoate |
InChI |
InChI=1S/C15H22O3/c1-3-7-15(16)18-13(2)12-17-11-10-14-8-5-4-6-9-14/h4-6,8-9,13H,3,7,10-12H2,1-2H3 |
InChI Key |
NHDUIRUKBPGBGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)COCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


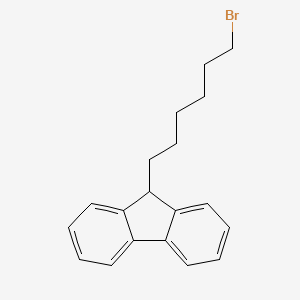
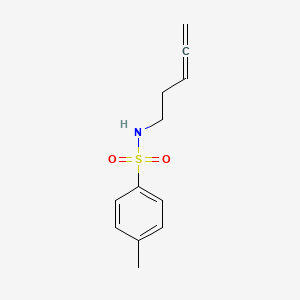
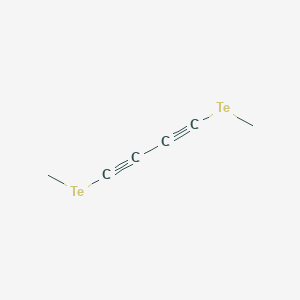

![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
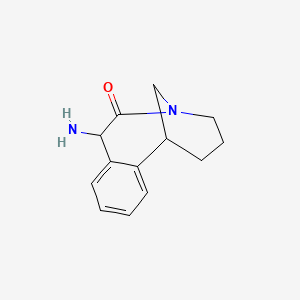
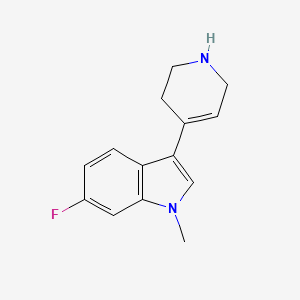
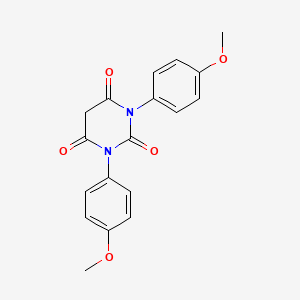
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B14252305.png)
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
![4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B14252332.png)
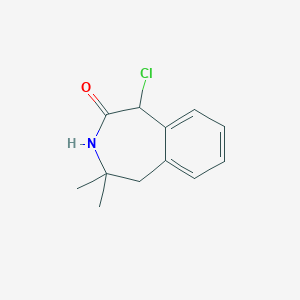
![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)

